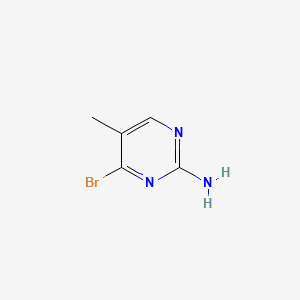

4-Bromo-5-methylpyrimidin-2-amine

Descripción general

Descripción

4-Bromo-5-methylpyrimidin-2-amine is an organic compound with the molecular formula C5H6BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine and methyl groups on the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methylpyrimidin-2-amine typically involves the bromination of 5-methylpyrimidin-2-amine. One common method is the direct bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also enhance the yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-5-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Palladium catalysts such as palladium acetate or palladium on carbon are used along with bases like potassium carbonate or cesium carbonate. The reactions are usually performed in solvents like toluene or ethanol under an inert atmosphere.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.

Major Products Formed

Substitution Reactions: Products include 4-amino-5-methylpyrimidin-2-amine, 4-thio-5-methylpyrimidin-2-amine, and 4-alkoxy-5-methylpyrimidin-2-amine.

Coupling Reactions: Products include various aryl or vinyl derivatives of 5-methylpyrimidin-2-amine.

Oxidation and Reduction Reactions: Products include 4-bromo-5-carboxypyrimidin-2-amine and 4-bromo-5-ethylpyrimidin-2-amine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Inhibition of Trypanosoma brucei AdoMetDC

One of the significant applications of 4-Bromo-5-methylpyrimidin-2-amine is its role as an inhibitor of the enzyme S-Adenosylmethionine decarboxylase (AdoMetDC) in Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Research has shown that compounds based on a pyrimidineamine pharmacophore, including this compound, exhibit selectivity for the parasite's enzyme over the human equivalent, which is crucial for reducing potential side effects in treatment .

Case Study: Structure-Activity Relationship (SAR) Analysis

- A study characterized several pyrimidineamine analogs, revealing a half-maximal effective concentration (EC50) of 5.6 μM against T. brucei cell growth and an IC50 of 30 μM for AdoMetDC inhibition. The ability to cross the blood-brain barrier (BBB) was also assessed, indicating a permeability rate close to the ideal threshold for CNS penetration .

2. PRMT5 Inhibition for Cancer Therapy

This compound has been explored as a potential inhibitor of protein arginine methyltransferase 5 (PRMT5), an epigenetic target implicated in various cancers. The compound's structural features align with those required for effective PRMT5 inhibition, making it a candidate for further development in cancer therapeutics .

Case Study: Clinical Potential

- Recent reviews have highlighted multiple PRMT5 inhibitors entering clinical trials, with this compound being part of discussions surrounding second-generation inhibitors that utilize synthetic lethality strategies. These inhibitors have shown promise in preclinical settings but face challenges related to toxicity and specificity .

Antimicrobial Activity

Emerging research indicates that this compound exhibits antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. This aspect opens avenues for its application in treating bacterial infections, particularly those resistant to conventional antibiotics.

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-methylpyrimidin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. For example, it could inhibit the activity of a specific kinase by binding to its active site, thereby blocking the phosphorylation of target proteins and affecting cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-5-methylpyridin-2-amine

- 4-Bromo-5-methylpyrimidin-2-ol

- 4-Bromo-5-methylpyrimidin-2-thiol

Uniqueness

4-Bromo-5-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity towards biological targets.

Actividad Biológica

4-Bromo-5-methylpyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C6H7BrN4

- CAS Number : 1245643-74-6

- Canonical SMILES : C[C@H]1=C(N)C(=NC=N1)Br

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which can lead to the inhibition of specific pathways involved in disease processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. A notable study highlighted a series of pyrimidinamine derivatives that demonstrated IC50 values in the nanomolar range against cancer cells, suggesting strong potential for therapeutic applications .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Study on Anticancer Efficacy

A research team investigated the effects of this compound on human breast cancer cells (MCF-7). The study reported:

- Inhibition of Cell Growth : The compound reduced cell viability by over 70% at a concentration of 10 µM.

- Mechanism : Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role as an apoptosis inducer.

Antimicrobial Activity Assessment

Another study focused on the antimicrobial efficacy against E. coli and S. aureus:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

The results demonstrated that the compound effectively inhibited bacterial growth at relatively low concentrations, supporting its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications in the pyrimidine ring or substitution at the bromine position can significantly alter potency and selectivity against different biological targets. Ongoing SAR studies aim to optimize these derivatives for enhanced efficacy and reduced toxicity.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics. However, detailed toxicological assessments are necessary to evaluate its safety profile before clinical application.

Propiedades

IUPAC Name |

4-bromo-5-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSFHUGSSXBBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680984 | |

| Record name | 4-Bromo-5-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-74-6 | |

| Record name | 2-Pyrimidinamine, 4-bromo-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.